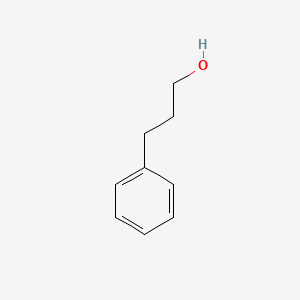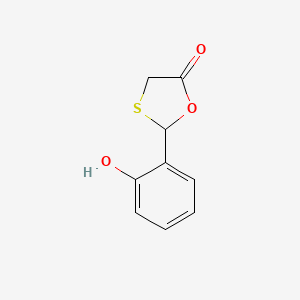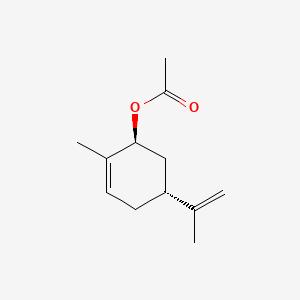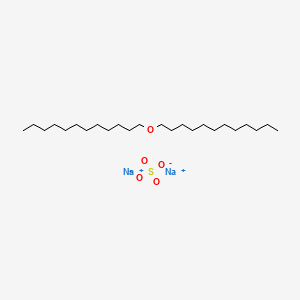
Biperiden
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Biperiden, sold under the brand name Akineton among others, is a medication used to treat Parkinson’s disease and certain drug-induced movement disorders . It is used alone or together with other medicines (e.g., levodopa) to treat Parkinson’s disease. By improving muscle control and reducing stiffness, this medicine allows more normal movements of the body as the disease symptoms are reduced .
Synthesis Analysis
The preparation of Biperiden hydrochloride involves several steps. The method prepares crucial external form 5 acetylnorbornene with 5 ethylene 2 norborene for the oxidation of initiation material chosen property, then is isomerizated into reactant salt, grignard reaction and salt-forming reaction prepares this product through Mannich reaction, extroversion .Molecular Structure Analysis
Biperiden has a molecular formula of C21H29NO . The exact mass is 311.26 and the molecular weight is 401.550 .Chemical Reactions Analysis
Biperiden undergoes various chemical reactions in the body. For instance, it has been found that six new metabolites formed by hydroxylation and/or dehydration were detected in the urine of subjects treated with Biperiden .Mecanismo De Acción
Safety and Hazards
Biperiden should be used with caution. Avoid dust formation, breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Biperiden involves the reaction of 1-cyclohexyl-1-phenyl-3-pyrrolidino-propan-1-ol with tropic acid.", "Starting Materials": ["1-cyclohexyl-1-phenyl-3-pyrrolidino-propan-1-ol", "tropic acid"], "Reaction": [ "1. Dissolve 1-cyclohexyl-1-phenyl-3-pyrrolidino-propan-1-ol in dichloromethane.", "2. Add tropic acid to the solution and stir for several hours at room temperature.", "3. Remove the solvent under reduced pressure.", "4. Purify the resulting product by recrystallization from ethanol." ] } | |
Número CAS |
163296-11-5 |
Nombre del producto |
Biperiden |
Fórmula molecular |
C6H7F2N3 |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






